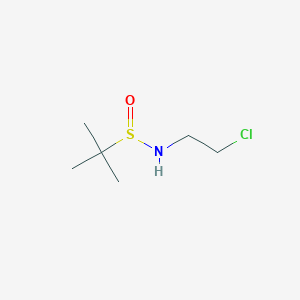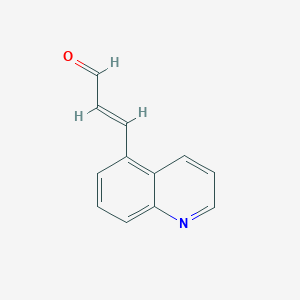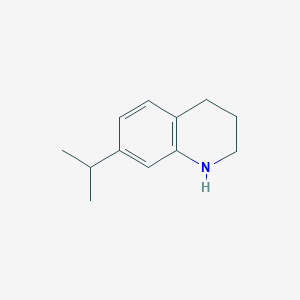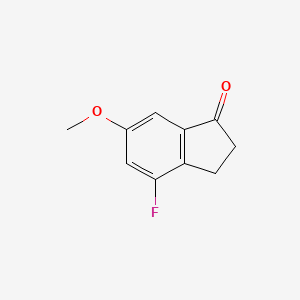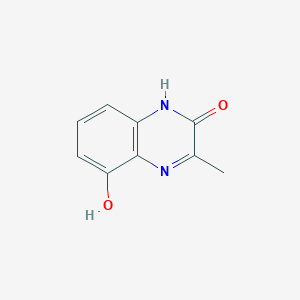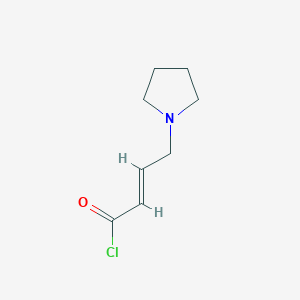
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of butenoyl chloride, where the butenoyl group is substituted with a pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride typically involves the reaction of 4-(pyrrolidin-1-yl)but-2-enoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
4-(pyrrolidin-1-yl)but-2-enoic acid+SOCl2→(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The use of thionyl chloride in excess ensures complete conversion of the carboxylic acid to the acyl chloride .
化学反应分析
Types of Reactions
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(pyrrolidin-1-yl)but-2-enoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
4-(pyrrolidin-1-yl)but-2-enoic acid: Formed by hydrolysis.
科学研究应用
(E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to modify other molecules by forming covalent bonds with nucleophilic sites, such as amines and alcohols. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
相似化合物的比较
Similar Compounds
4-(pyrrolidin-1-yl)but-2-enoic acid: The carboxylic acid precursor to (E)-4-(pyrrolidin-1-yl)but-2-enoyl chloride.
Pyrrolidin-2-one: A related compound with a lactam structure.
Pyrrolidin-2-ol: The corresponding alcohol derivative.
Uniqueness
This compound is unique due to its acyl chloride functionality, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives, which can be tailored for specific applications in research and industry .
属性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
173.64 g/mol |
IUPAC 名称 |
(E)-4-pyrrolidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C8H12ClNO/c9-8(11)4-3-7-10-5-1-2-6-10/h3-4H,1-2,5-7H2/b4-3+ |
InChI 键 |
NLYRGWIUXQUAKD-ONEGZZNKSA-N |
手性 SMILES |
C1CCN(C1)C/C=C/C(=O)Cl |
规范 SMILES |
C1CCN(C1)CC=CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
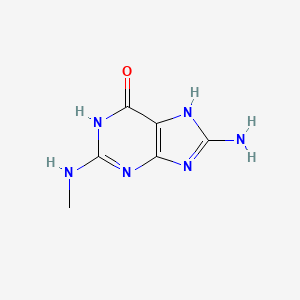
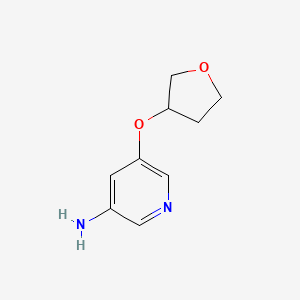



![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)

